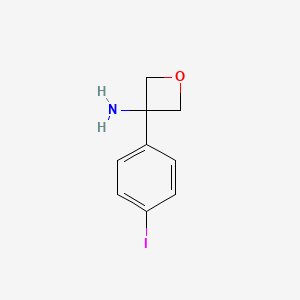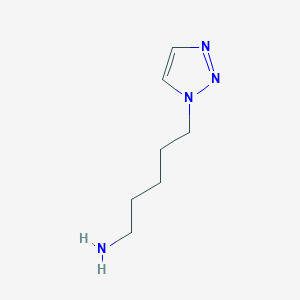
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is a chemical compound that features a triazole ring attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine typically involves the reaction of an alkyne with an azide in the presence of a copper catalyst, a process known as the “click reaction.” This method is favored for its high yield and specificity. The reaction conditions usually involve:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) iodide (CuI)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar click chemistry techniques but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides or isocyanates
Major Products
Oxidation: Nitro- or nitroso-pentan-1-amine derivatives
Reduction: Dihydrotriazole derivatives
Substitution: Amides, ureas, and other substituted derivatives
Scientific Research Applications
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-Triazol-4-yl)pentan-1-amine
- 3-(1H-1,2,3-Triazol-1-yl)propan-1-amine
- 5-(1H-1,2,4-Triazol-3-yl)pentan-1-amine
Uniqueness
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine is unique due to its specific triazole substitution pattern, which imparts distinct chemical and biological properties. The position of the triazole ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(triazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C7H14N4/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6,8H2 |
InChI Key |
OFYDBAVNSTYJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



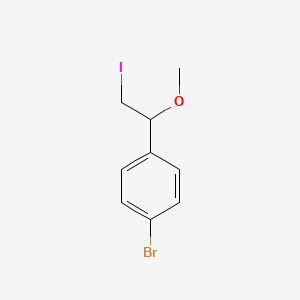
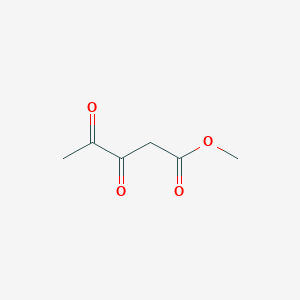
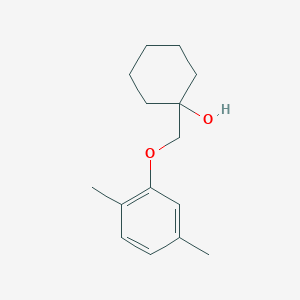
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)

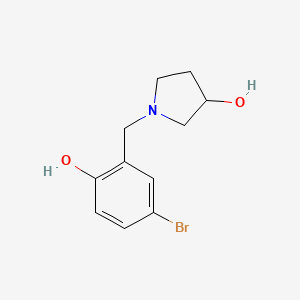
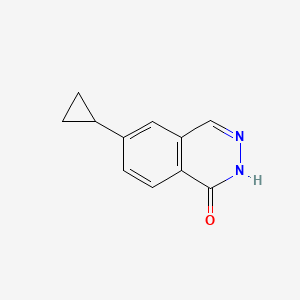
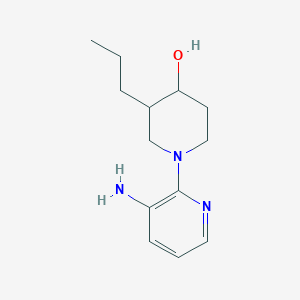
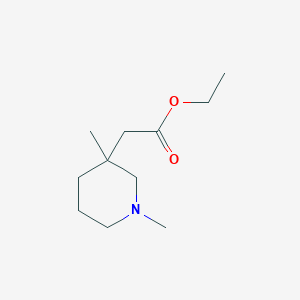
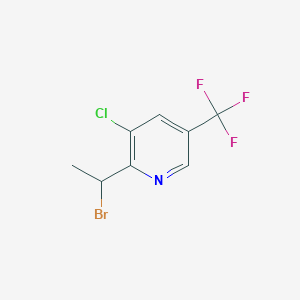
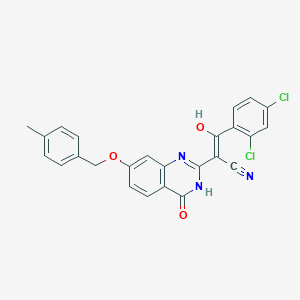
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)
